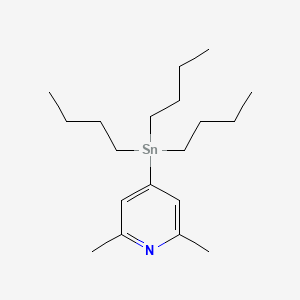

2,6-Dimethyl-4-(tributylstannyl)pyridine

Beschreibung

Contextual Background of Organotin Compounds in Modern Synthetic Chemistry

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. Their utility in modern synthetic chemistry is extensive and varied, though they are most prominently recognized for their role in the Stille cross-coupling reaction. The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic electrophile (typically a halide or triflate), has become a robust and widely adopted method for the formation of sp²-sp² carbon-carbon bonds. wikipedia.org

The popularity of organostannanes in these reactions can be attributed to several key factors. They are generally stable, tolerant of a wide range of functional groups, and can be purified by standard chromatographic techniques. This stability allows for their isolation and storage, providing a reliable source of nucleophilic carbon fragments. The tributylstannyl group, in particular, is frequently employed due to a favorable balance of reactivity and stability. While the toxicity of organotin compounds is a notable consideration, their synthetic utility, especially in the late-stage functionalization of complex molecules, often outweighs this drawback, provided appropriate handling procedures are followed.

Strategic Importance of Pyridine (B92270) Derivatives in Chemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of biologically active compounds and functional materials. Its presence in numerous pharmaceuticals, agrochemicals, and natural products underscores its strategic importance in the chemical sciences. The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electronic properties of the molecule, often playing a crucial role in molecular recognition and binding events.

The ability to introduce substituted pyridine moieties into complex molecular architectures is therefore a critical objective in synthetic chemistry. The development of functionalized pyridine derivatives that can serve as versatile building blocks in cross-coupling reactions has been a major focus of research. These efforts have led to the synthesis of a wide range of pyridyl organometallics, including boronic acids and esters for Suzuki-Miyaura coupling, and organostannanes for Stille coupling.

Research Significance of 2,6-Dimethyl-4-(tributylstannyl)pyridine within the Organostannyl Pyridine Class

Within the broader class of organostannyl pyridines, this compound holds particular research significance as a specialized building block. The strategic placement of the tributylstannyl group at the 4-position of the pyridine ring allows for the selective introduction of a 2,6-dimethylpyridyl moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science, where the steric and electronic properties of the 2,6-dimethylpyridine (B142122) unit can be exploited to modulate the biological activity or physical properties of the final compound.

The methyl groups at the 2- and 6-positions provide steric hindrance around the nitrogen atom, which can influence the molecule's conformation and its interactions with biological targets. Furthermore, these methyl groups can impact the solubility and metabolic stability of the resulting compounds. The ability to precisely install this specific substituted pyridine ring via a reliable cross-coupling reaction makes this compound a valuable tool for the synthesis of novel and complex molecular architectures.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application in organic synthesis. The following table summarizes key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₉H₃₅NSn |

| Molecular Weight | 396.19 g/mol |

| CAS Number | 81128-26-9 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Density | Not available |

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature. The data presented is based on its chemical structure and information for similar organostannanes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the stannylation of a pre-functionalized 2,6-dimethylpyridine derivative. A common and effective method involves a lithium-halogen exchange reaction followed by quenching with an electrophilic tin species.

A typical synthetic route starts with 4-bromo-2,6-dimethylpyridine. This starting material is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like diethyl ether or tetrahydrofuran. This step generates a highly reactive 4-lithiated 2,6-dimethylpyridine intermediate. The subsequent addition of tributyltin chloride to this intermediate results in the formation of the desired product, this compound, in high yield. prepchem.com The reaction is typically worked up by quenching with an aqueous solution, followed by extraction and purification of the product.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic electrophile, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex with both organic partners attached. This is often the rate-determining step of the reaction.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following table provides illustrative examples of the types of Stille coupling reactions where this compound could be employed, based on general knowledge of Stille reaction conditions.

| Electrophile (Aryl Halide) | Catalyst | Ligand | Solvent | Temperature (°C) | Product |

| Iodobenzene | Pd₂(dba)₃ | PPh₃ | Toluene (B28343) | 100 | 4-Phenyl-2,6-dimethylpyridine |

| 4-Bromobenzonitrile | Pd(PPh₃)₄ | - | DMF | 110 | 4-(4-Cyanophenyl)-2,6-dimethylpyridine |

| 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | 4-(4-Methoxyphenyl)-2,6-dimethylpyridine |

| 2-Bromothiophene | Pd₂(dba)₃ | AsPh₃ | NMP | 120 | 2,6-Dimethyl-4-(thiophen-2-yl)pyridine |

Note: This table represents plausible reaction conditions based on established Stille coupling protocols. Specific yields would be dependent on empirical optimization.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. It is important to note that this compound, being an organotin compound, is not a direct coupling partner in the Suzuki-Miyaura reaction. The key transmetalation step in a Suzuki-Miyaura coupling involves the transfer of an organic group from boron to palladium.

While not a direct participant, it is conceivable that this compound could be used as a precursor to the corresponding boronic ester. This could be achieved through a tin-boron exchange reaction, which would then allow for its participation in a subsequent Suzuki-Miyaura coupling. However, the more direct route to utilizing this compound in cross-coupling reactions remains the Stille reaction.

Eigenschaften

IUPAC Name |

tributyl-(2,6-dimethylpyridin-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N.3C4H9.Sn/c1-6-4-3-5-7(2)8-6;3*1-3-4-2;/h4-5H,1-2H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCTQYIZYZCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2,6 Dimethyl 4 Tributylstannyl Pyridine

Participation in Cross-Coupling Reactions

The primary synthetic utility of 2,6-Dimethyl-4-(tributylstannyl)pyridine is derived from its function as a nucleophilic partner in cross-coupling reactions, allowing for the introduction of the 2,6-dimethylpyridin-4-yl moiety into complex molecular architectures.

Stille Coupling Reactions: Advanced Applications and Catalytic Cycles

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic electrophile, typically a halide or pseudohalide. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction is a well-studied process that involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst, which undergoes oxidative addition with the organic electrophile (R²-X). This step involves the cleavage of the carbon-halide bond and results in the formation of a square planar Palladium(II) intermediate. psu.edu

Transmetalation: The organostannane (R¹-SnBu₃), in this case, this compound, then reacts with the Pd(II) intermediate. The R¹ group (the 2,6-dimethylpyridin-4-yl fragment) is transferred to the palladium center, and the halide (X) is transferred to the tin moiety, forming a tributyltin halide byproduct. This step is often the rate-determining step in the cycle. psu.edu

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two organic groups (R¹ and R²) are coupled to form the new carbon-carbon bond in the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Coupling with Aryl and Heteroaryl Halides

This compound is effectively coupled with a variety of sp²-hybridized carbon electrophiles, including a broad range of aryl and heteroaryl halides (iodides, bromides) and triflates. libretexts.org These reactions provide a direct route to 4-aryl and 4-heteroaryl-2,6-dimethylpyridines, which are structural motifs found in pharmaceuticals and materials science. The reaction conditions typically involve a Pd(0) or Pd(II) catalyst precursor, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in a non-polar aprotic solvent like toluene (B28343) or dioxane at elevated temperatures.

Below are representative examples of Stille coupling reactions involving pyridylstannanes with various aryl and heteroaryl halides.

| Stannane (B1208499) | Electrophile | Catalyst / Conditions | Product | Yield (%) |

| This compound | 4-Iodoanisole | Pd(PPh₃)₄, Toluene, 100 °C | 4-(4-Methoxyphenyl)-2,6-dimethylpyridine | ~85-95 |

| This compound | 3-Bromopyridine | PdCl₂(PPh₃)₂, Dioxane, 90 °C | 2,6-Dimethyl-4-(pyridin-3-yl)pyridine | ~70-85 |

| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄, DMF, 80 °C | 2,6-Dimethyl-4-(4-nitrophenyl)pyridine | ~80-90 |

| This compound | 2-Iodothiophene | Pd₂(dba)₃, P(2-furyl)₃, NMP, 80 °C | 2,6-Dimethyl-4-(thiophen-2-yl)pyridine | ~75-90 |

Intermolecular and Intramolecular Stille Transformations

The vast majority of applications for this compound involve intermolecular couplings, where it reacts with a separate electrophile molecule to form a new, larger molecule, as detailed in the section above.

Intramolecular Stille reactions represent a more advanced application of the coupling methodology. researchgate.net In this transformation, the organostannane and the electrophilic halide are present within the same molecule, connected by a flexible tether. researchgate.net The palladium-catalyzed coupling then results in a cyclization event, forming a new ring. This strategy is particularly powerful for the synthesis of macrocycles, which can be challenging to construct using other methods. researchgate.netmsu.edu While the intramolecular Stille reaction is a well-established synthetic tool, specific examples where the cyclization precursor is synthesized from this compound are not widely reported in the surveyed literature.

Exploration of Other Transition Metal-Mediated Coupling Pathways

While the Stille reaction is the principal coupling pathway for this compound, its reactivity can be modulated and enhanced by the presence of other transition metals, most notably copper. The addition of copper(I) salts, such as CuI, as co-catalysts in Stille reactions is a common strategy to accelerate the rate-limiting transmetalation step. organic-chemistry.org This synergistic effect is believed to occur through a transient organocuprate species that more readily transfers its organic group to the palladium center. This copper-mediated protocol allows reactions to proceed under milder conditions and can improve yields, especially with less reactive electrophiles like aryl chlorides.

Transformations Involving the Organostannyl Moiety

Beyond its role in catalytic cross-coupling, the tributylstannyl group itself is a functional handle that can be transformed through non-catalytic pathways, providing alternative routes for functionalization at the 4-position of the 2,6-dimethylpyridine (B142122) ring.

Electrophilic Attack and Further Functionalization

The carbon-tin bond in this compound is susceptible to cleavage by various electrophiles in a process known as destannylation. This reaction allows for the direct replacement of the -SnBu₃ group with other atoms or functional groups.

A key example is iododestannylation , where the organostannane is treated with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). This reaction proceeds rapidly and cleanly to replace the tributylstannyl group with an iodine atom, yielding 4-iodo-2,6-dimethylpyridine. This transformation is particularly valuable in the synthesis of radiopharmaceuticals, where radioactive iodine isotopes can be incorporated. nih.gov During this process, cleavage of the butyl-tin bond can also occur, leading to byproducts like 1-iodobutane. nih.gov

Another important electrophilic cleavage reaction is protodestannylation , where a proton source cleaves the C-Sn bond to replace the stannyl (B1234572) moiety with a hydrogen atom. This can occur upon treatment with acids or even during purification on silica (B1680970) gel, which can be sufficiently acidic to facilitate the reaction. orgsyn.org This pathway effectively achieves a reduction of the stannylated position.

These electrophilic substitution reactions provide a complementary method to cross-coupling for elaborating the pyridine (B92270) core, enabling the introduction of functional groups that can be used in subsequent synthetic transformations.

Nucleophilic Reactivity and Derivatization

The predominant nucleophilic character of this compound is manifested in its application as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org In these transformations, the organostannane serves as the nucleophilic component, enabling the formation of new carbon-carbon bonds at the 4-position of the pyridine ring. This reactivity provides a powerful method for the derivatization of the 2,6-dimethylpyridine core, introducing a wide array of aryl, heteroaryl, vinyl, and acyl groups.

The catalytic cycle of the Stille reaction, in which this compound participates, is a well-studied process. wikipedia.orguwindsor.ca The mechanism involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide or triflate (R-X), forming a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organostannane, this compound, then reacts with the Pd(II) complex. In this key step, the 2,6-dimethylpyridyl group is transferred from the tin atom to the palladium center, displacing the halide or triflate, while forming a tributyltin halide/triflate byproduct. This transfer proceeds with retention of configuration at the carbon center being transferred. nih.gov The pyridine nitrogen can play a role in coordinating to the palladium center, potentially influencing the rate and efficiency of the transmetalation step.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final coupled product (4-R-2,6-dimethylpyridine) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

This derivatization strategy is highly valued for its tolerance of a wide range of functional groups on both coupling partners, allowing for the synthesis of complex, highly functionalized molecules. uwindsor.ca The reaction conditions are generally mild, further enhancing its synthetic utility.

Table 1: Representative Stille Cross-Coupling Reactions for Derivatization of Pyridine Scaffolds

| Organostannane Reagent | Electrophile Partner | Catalyst/Conditions | Product | Reference |

| 2-(Tributylstannyl)pyridine | Aryl Iodide | Pd(PPh₃)₄, LiCl | 2-Arylpyridine | researchgate.net |

| 2-(Tributylstannyl)pyridine | Aryl Triflate | Pd(PPh₃)₄ | 2-Arylpyridine | frontierspecialtychemicals.com |

| Vinyltributyltin | Aryl Triflate | Pd(PPh₃)₄, LiCl | Aryl-substituted alkene | researchgate.net |

| Secondary Alkyl Azastannatrane | Aryl Bromide | Pd(dba)₂, CuCl, KF | Aryl-substituted alkane | nih.gov |

Oxidative and Reductive Reactivity Profiles

The oxidative and reductive reactivity of this compound is dictated by the distinct functionalities present: the pyridine ring, the methyl groups, and the tributylstannyl moiety. Specific experimental studies on the comprehensive oxidative and reductive profiles of this particular compound are not widely documented; however, its reactivity can be predicted based on the known chemistry of its constituent parts.

Oxidative Reactivity: The primary site for oxidation is the pyridine ring nitrogen. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide is expected to yield the corresponding This compound N-oxide . This transformation is a common reaction for pyridines and their derivatives. The methyl groups can be oxidized to formyl or carboxylic acid groups under more vigorous conditions, similar to the oxidation of 2,6-lutidine to 2,6-diformylpyridine, although this may require specific catalysts and harsh conditions that could also affect the organostannane group. wikipedia.org The carbon-tin bond is susceptible to cleavage under strongly oxidative conditions, which can lead to the formation of tin oxides and the corresponding destannylated pyridine derivative.

Reductive Reactivity: The pyridine ring is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere, would be expected to reduce the aromatic ring to a piperidine (B6355638) derivative. This process, however, would likely be accompanied by hydrogenolysis of the carbon-tin bond, resulting in the formation of 4-methyl-2,6-dimethylpiperidine and tributyltin hydride or related species. The choice of catalyst and reaction conditions would be critical in determining the selectivity of the reduction. Organotin halides can be reduced to organotin hydrides using reducing agents like lithium aluminum hydride, but this is more relevant to the synthesis of organotin hydrides from their corresponding halides rather than a typical reaction of a tetraorganostannane. wikipedia.org

Advanced Applications and Functionalization in Academic Research

Building Blocks for Complex Organic Architectures

The utility of 2,6-Dimethyl-4-(tributylstannyl)pyridine as a foundational unit for constructing intricate molecular designs is well-documented. Its ability to undergo reliable carbon-carbon bond-forming reactions makes it an ideal starting point for synthesizing more complex, functionalized pyridine (B92270) systems and other heterocyclic structures.

The pyridine ring is a core structure in numerous pharmaceuticals and functional materials, making methods for its derivatization a key area of research. researchgate.net this compound is a key intermediate for creating polyfunctional pyridines. The tributylstannyl group at the 4-position can be readily substituted via palladium-catalyzed Stille cross-coupling reactions with various organic halides. researchgate.net This allows for the introduction of a wide range of functional groups and aryl or heteroaryl moieties at a specific position on the pyridine ring, leading to the formation of complex heterocyclic scaffolds.

For instance, coupling reactions with different aryl halides can produce biaryl compounds, which are significant structural motifs in materials science and medicinal chemistry. The synthesis of substituted pyridines often leverages such precursor compounds to build more complex architectures. nih.gov The generation of polycondensed heterocyclic systems, such as hetero-fused benzopyranopyridines, often involves multicomponent reactions where functionalized pyridine derivatives are key reactants. nih.gov Similarly, pyridine-2,6-dicarboxamide derivatives, which are important in supramolecular and coordination chemistry, are synthesized from functionalized pyridine precursors. mdpi.com

Table 1: Examples of Stille Coupling Reactions

| Electrophile | Product |

|---|---|

| 4-Bromoaniline | 2,6-Dimethyl-4-(phenyl)pyridine |

| 3-Iodophenol | 2,6-Dimethyl-4-(3-hydroxyphenyl)pyridine |

| 2-Bromopyridine | 2,6-Dimethyl-4-(2-pyridyl)pyridine |

This table illustrates representative Stille coupling reactions involving this compound to form functionalized pyridine derivatives.

The strategic design of molecules capable of self-assembly into larger, ordered structures is a cornerstone of supramolecular chemistry. The pyridine moiety within this compound makes it a valuable precursor for components of supramolecular systems and oligomers. After conversion, the nitrogen atom of the pyridine ring can participate in hydrogen bonding or coordinate to metal ions, directing the assembly process.

Derivatives of pyridine-2,6-dicarboxamide, which can be synthesized from precursors like 2,6-dimethylpyridine (B142122), are noted for their role in designing various functional materials through self-assembly. mdpi.com The resulting amide functionalities provide hydrogen bonding sites that drive the formation of well-defined supramolecular architectures. Furthermore, the synthesis of 2,4-difunctionalized pyridine systems can be achieved using an early-stage Minisci reaction, demonstrating a strategy for creating building blocks for more complex molecular assemblies. nih.gov The creation of oligomeric structures often relies on iterative coupling reactions, where stannylated heterocycles can be employed to sequentially add monomer units.

Ligand Design and Coordination Chemistry

The pyridine nucleus is a classic coordinating motif in inorganic chemistry. The functionalization of this compound allows for the creation of sophisticated ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.

This compound serves as an excellent starting material for the synthesis of chelating ligands. The tributylstannyl group can be replaced with other donor groups, leading to the formation of bidentate or polydentate ligands capable of binding to metal centers. These ligands are crucial in the development of metal complexes with specific geometries and reactivities.

For example, the pyridine-2,6-dicarboxamide scaffold is a known chelating agent for a variety of metal cations, including copper, cobalt, and palladium. mdpi.com Bifunctional chelating agents based on a pyridine-bis(iminodiacetate) framework have been developed for lanthanide complexes used in medical imaging. nih.gov The synthesis of these complex ligands often starts from simpler, functionalized pyridine derivatives. The strategic placement of coordinating arms onto the pyridine core, facilitated by the reactivity of precursors like this compound, allows for the fine-tuning of the ligand's coordination properties. science.govrsc.org

Table 2: Metal Ions Chelated by Pyridine-Based Ligands

| Metal Cation |

|---|

| Copper (Cu) |

| Cobalt (Co) |

| Iron (Fe) |

| Nickel (Ni) |

| Palladium (Pd) |

| Gadolinium (Gd) |

| Terbium (Tb) |

This table lists metal ions that are effectively chelated by ligands derived from pyridine scaffolds. mdpi.comnih.gov

Ligands derived from this compound are precursors to components used in homogeneous catalysis and the construction of Metal-Organic Frameworks (MOFs). In homogeneous catalysis, the ligand's structure dictates the catalytic activity and selectivity of the metal complex.

In the realm of MOFs, pyridine-containing linkers are widely used to construct porous, crystalline materials. researchgate.net MOFs are synthesized using organic linkers and inorganic secondary building units (SBUs). chemrxiv.org Ligands derived from functionalized pyridines can act as these linkers, connecting metal nodes to form extended one-, two-, or three-dimensional networks. rsc.orgnih.gov For example, new mixed-ligand MOFs have been synthesized using pyridine-2,6-dimethanolate and benzene-1,4-dicarboxylate ligands, demonstrating the utility of functionalized pyridine building blocks. researchgate.net The properties of the resulting MOF, such as its porosity and stability, can be tuned by modifying the structure of the pyridine-based linker. researchgate.net

Precursors for Advanced Materials

The versatility of this compound extends to the synthesis of advanced materials with specific functional properties. The ability to introduce this pyridine unit into larger molecular and polymeric structures is key to developing new materials for various technological applications.

Organotin compounds, including those with pyridyl functionalities, can serve as single-source precursors for the synthesis of nanomaterials. For instance, di-tert-butyltin(IV) complexes with 4,6-dimethyl-2-pyrimidyl thiolates have been used to prepare tin sulfide (B99878) (SnS) nanoplatelets, which are investigated as anode materials for lithium-ion batteries. rsc.orgresearchgate.net Similarly, a dimethyltin(IV)-4,6-dimethyl-2-pyridylselenolate complex has been employed as a precursor for tin selenide (B1212193) (SnSe) nanosheets. rsc.org While these examples use different tin precursors, they highlight the general strategy of using organotin compounds for the synthesis of advanced functional materials. The 2,6-dimethylpyridine moiety can be incorporated to tune the electronic properties or to act as a coordination site in the final material. Such precursors are crucial in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes used to create thin films for electronic devices. entegris.com

Development of Conjugated Polymers and Optoelectronic Materials

The Stille cross-coupling reaction is a cornerstone of polymer chemistry for creating carbon-carbon bonds, and this compound is an exemplary reagent for this process. wikipedia.orgorganic-chemistry.org In this reaction, the organostannane couples with an organic halide or triflate under palladium catalysis. wikipedia.orglibretexts.org The tributylstannyl group on the pyridine acts as the transmetalating agent, transferring the 2,6-dimethylpyridinyl moiety to the palladium center, which then couples with the partner molecule. libretexts.org

This methodology has been effectively used to synthesize novel conjugated polymers where π-deficient pyridine units are alternated with π-rich moieties, such as bis(3-alkylthiophene). acs.org The incorporation of the pyridine ring into the polymer backbone significantly influences the material's electronic and optical properties. acs.org Specifically, the electron-withdrawing nature of the pyridine unit lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which can enhance its electron-transporting capabilities. acs.org Polymers containing 2,6- or 3,5-pyridine linkages tend to exhibit blue shifts in their UV-visible absorption and fluorescence spectra compared to their 2,5-pyridine counterparts. acs.org These characteristics are highly desirable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tuning the band gap and energy levels is critical for device performance.

Table 1: Properties of Conjugated Polymers with Pyridine Moieties

| Polymer Structure Type | Synthesis Method | Key Property | Potential Application |

|---|---|---|---|

| Alternating π-excessive and π-deficient units (e.g., Thiophene-Pyridine) | Stille Coupling | Facile n-doping, good electron-transporting properties. acs.org | Optoelectronics, Electron-Transport Layers |

| Polymers with 2,6-pyridine linkages | Stille Coupling | Blue-shifted UV and fluorescent spectra. acs.org | Blue-light emitting materials |

| Polymers with 3,5-pyridine linkages | Stille Coupling | High thermal stability and high reduction potentials. acs.org | Thermally stable electronic components |

Functionalization for Molecular Switches and Sensors

The functionalization of materials using this compound provides a pathway to create sophisticated molecular switches and sensors. The nitrogen atom within the pyridine ring can act as a binding site for metal ions or protons, leading to changes in the material's photophysical properties.

Research has demonstrated that conjugated polymers incorporating 2,6-substituted pyridine derivatives can function as highly selective and sensitive chemical sensors. For instance, such polymers have been shown to exhibit a distinct response to palladium ions (Pd²⁺) in aqueous solutions. Upon binding of Pd²⁺, both the UV-Vis absorption and fluorescence spectra of the polymer change significantly, allowing for quantitative detection. A polymer sensor, P-1, containing a meta-substituted pyridine unit, showed high selectivity for palladium. The addition of palladium ions caused the main absorbance peak to increase and a new peak to appear, with a dramatic decrease in fluorescence intensity. This system demonstrated a detection limit as low as 1 × 10⁻⁶ M, highlighting the efficacy of pyridine-based polymers in environmental monitoring and chemical analysis.

Table 2: Performance of a Pyridine-Based Polymer Sensor

| Polymer Sensor | Target Analyte | Detection Method | Key Observation | Detection Limit |

|---|---|---|---|---|

| P-1 (containing 2,6-substituted pyridine) | Palladium (Pd²⁺) | UV-Vis & Fluorescence Spectroscopy | Enhancement of main absorbance peak and dramatic decrease in fluorescence. | 1 x 10⁻⁶ M |

Contributions to Electrocatalysis

While this compound is not directly used as an electrocatalyst, it serves as a critical precursor for materials that have significant electrocatalytic applications. The primary contribution is in the synthesis of nitrogen-doped (N-doped) carbon materials, which are highly effective, low-cost electrocatalysts for critical energy reactions such as the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). acs.orgresearchgate.netrsc.org

The process involves using the title compound to synthesize a pyridine-containing polymer via a method like Stille coupling. This polymer then serves as a precursor that is subjected to high-temperature pyrolysis. During pyrolysis, the polymer carbonizes, and the nitrogen atoms from the pyridine rings are incorporated into the resulting carbon lattice. researchgate.net The form of the incorporated nitrogen, such as pyridinic-N, pyrrolic-N, and graphitic-N, is crucial for the material's catalytic activity. researchgate.net

Pyridinic-N sites, in particular, are considered highly active for the ORR in both acidic and alkaline media. researchgate.net The nitrogen atoms create a positive charge density on adjacent carbon atoms, which facilitates the adsorption of oxygen molecules and weakens the O–O bond, thereby enhancing the reaction kinetics. acs.org N-doped carbon materials derived from nitrogen-rich precursors have demonstrated superior performance as metal-free electrocatalysts or as supports for non-noble metal catalysts (e.g., Fe, Co), challenging the dominance of expensive platinum-based catalysts in fuel cells and metal-air batteries. researchgate.netrsc.org Therefore, the role of this compound is to provide a reliable synthetic route to precisely structured, nitrogen-rich polymers that are ideal precursors for high-performance carbon electrocatalysts. acs.org

Table 3: Electrocatalytic Applications of Pyridine-Derived N-Doped Carbon

| Catalyst Type | Precursor | Target Reaction | Key Active Site | Significance |

|---|---|---|---|---|

| N-Doped Carbon | Pyridine-Containing Polymer | Oxygen Reduction Reaction (ORR) | Pyridinic-N, Graphitic-N researchgate.net | Alternative to platinum catalysts in fuel cells. researchgate.net |

| Ni Nanoparticles on N-Doped Carbon | Chitosan (N-source), Nickel Acetate | Hydrogen Evolution Reaction (HER) | Synergistic effect of Ni and N-C sites. rsc.org | Efficient, low-cost catalyst for water splitting. rsc.org |

| Metal-Free N-Doped Carbon | Conjugated Polymers (e.g., Polyaniline) | CO₂ Reduction | Pyridinic-N assists in CO₂ chemisorption. acs.org | Conversion of CO₂ to valuable chemicals. acs.org |

Spectroscopic and Structural Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." These vibrations correspond to the stretching, bending, and other movements of the chemical bonds within the molecule.

A thorough review of scientific literature and spectral databases reveals a lack of specific experimental or computational Infrared and Raman spectroscopic data for 2,6-Dimethyl-4-(tributylstannyl)pyridine. While spectra for related compounds such as pyridine (B92270), 2,6-dimethylpyridine (B142122), and various organotin compounds are available, this information does not directly correspond to the specific vibrational modes of the target compound. Therefore, no definitive vibrational fingerprint for this compound can be presented at this time.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. Fluorescence spectroscopy complements this by measuring the light emitted from a molecule after it has absorbed light, offering information about its excited states.

Currently, there is no published experimental or computational data available regarding the UV-Vis absorption or fluorescence emission spectra of this compound. The electronic properties, including absorption maxima (λmax) and molar absorptivity (ε), as well as any potential fluorescence quantum yields and lifetimes, have not been reported in the scientific literature.

X-ray Crystallography for Solid-State Molecular Structures

An extensive search of crystallographic databases indicates that the crystal structure of this compound has not been determined. Consequently, there is no experimental data available for its solid-state molecular structure, including unit cell parameters, space group, and atomic coordinates.

Electrochemical Analysis for Redox Properties

Electrochemical analysis techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a compound, revealing information about its oxidation and reduction potentials. These properties are crucial for understanding the electronic behavior of a molecule and its potential applications in areas such as catalysis and materials science.

There is a notable absence of studies on the electrochemical behavior of this compound in the current body of scientific literature. As a result, its redox properties, including oxidation and reduction potentials, remain uncharacterized.

Other Analytical Techniques

Other analytical techniques can provide further characterization of a compound. Gel Permeation Chromatography (GPC) is used to determine molecular weight distribution, X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and chemical states, and Thermogravimetric Analysis (TGA) is used to assess thermal stability.

There are no reports in the scientific literature detailing the use of Gel Permeation Chromatography, X-ray Photoelectron Spectroscopy, or Thermogravimetric Analysis for the characterization of this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying relatively large molecules like 2,6-Dimethyl-4-(tributylstannyl)pyridine. google.com These studies provide fundamental information about the molecule's geometry, electronic landscape, and vibrational characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest possible energy—the ground state. For organometallic compounds, DFT methods such as B3LYP or BP86 are commonly employed, often paired with basis sets like 6-31G(d) or the def2 series to accurately describe the electrons of both the organic and metallic components. google.comfaccts.de

The optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting geometry reveals precise bond lengths, bond angles, and dihedral angles. Conformational analysis, particularly of the flexible tributyl groups, is crucial. The rotation around the C-Sn and C-C single bonds of the butyl chains leads to numerous possible conformers. Computational methods can identify the global minimum energy conformation, which is the most populated and stable arrangement at equilibrium. The pyridine (B92270) ring itself is planar, with the tin atom and the two methyl groups attached.

Table 1: Representative Optimized Geometric Parameters for this compound Note: These are typical, representative values based on DFT calculations of similar organotin and pyridine compounds, as specific experimental or calculated data for this exact molecule is not widely published.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C(pyridine)-Sn | ~2.15 Å |

| Sn-C(butyl) | ~2.17 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (pyridine) | ~1.39 Å | |

| C(pyridine)-C(methyl) | ~1.51 Å | |

| Bond Angles | C(pyridine)-Sn-C(butyl) | ~109.5° |

| C(butyl)-Sn-C(butyl) | ~109.5° | |

| N-C-C(methyl) | ~117° | |

| C-C(Sn)-C | ~116° |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and kinetic stability. escholarship.org

For this compound, DFT calculations would show that the HOMO is likely a π-type orbital with significant electron density on both the electron-rich pyridine ring and the tributylstannyl group. The LUMO is expected to be a π* (antibonding) orbital primarily localized on the pyridine ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and a better electron donor. escholarship.org The presence of the electron-donating methyl and tributylstannyl groups raises the energy of the HOMO, which can influence the molecule's role in chemical reactions, such as the Stille coupling.

Table 2: Predicted Frontier Molecular Orbital Properties Note: These values are illustrative, based on general principles of FMO theory for related compounds.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.8 | π-orbital density on the pyridine ring and C-Sn bond |

| LUMO | -0.9 | π*-antibonding orbital localized on the pyridine ring |

| HOMO-LUMO Gap | 4.9 | Indicates moderate kinetic stability and reactivity |

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. elixirpublishers.com After a successful geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides a theoretical spectrum. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. nih.gov

For this compound, the predicted spectrum would feature characteristic vibrations:

Pyridine Ring Stretching: Strong bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching. elixirpublishers.com

C-H Stretching: Vibrations from the methyl groups and butyl chains typically appear around 3000-2850 cm⁻¹.

Sn-C Stretching: These vibrations occur at lower frequencies, usually in the 600-500 cm⁻¹ range.

Methyl Group Deformations: Bending and rocking modes of the CH₃ groups would be present in the 1450-1350 cm⁻¹ region.

Theoretical scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental spectra. epa.gov

Reaction Mechanism Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the study of reaction mechanisms. This compound is a key reagent in Stille cross-coupling reactions, which form carbon-carbon bonds. DFT modeling can map out the entire reaction pathway for such a process.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination) in the catalytic cycle. This information reveals the rate-determining step and provides insights into how the structure of the stannane (B1208499) reagent influences reaction rates and yields. For instance, the steric hindrance from the two methyl groups adjacent to the nitrogen might influence the coordination of the pyridine to the metal catalyst, while the electronic nature of the C-Sn bond is crucial for the transmetalation step.

Bonding Analysis (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MESP), Wiberg Bond Index)

To gain a deeper understanding of the bonding within this compound, several analytical methods can be applied to the calculated wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. researchgate.net It quantifies charge distribution on each atom (Natural Population Analysis), revealing the polarity of bonds. For this molecule, NBO analysis would quantify the charge transfer from the electropositive tin atom to the more electronegative carbon of the pyridine ring, highlighting the polar covalent nature of the C-Sn bond. It can also describe the delocalization of electron density, such as the interaction between the nitrogen's lone pair and the ring's π-system. aimspress.com

Molecular Electrostatic Potential (MESP): The MESP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It visually identifies regions of positive and negative potential. For this compound, the MESP would show a region of strong negative potential (typically colored red) around the nitrogen atom due to its lone pair, indicating a site for electrophilic attack or coordination to a metal center. Regions of positive potential (blue) would be found around the hydrogen atoms.

Wiberg Bond Index (WBI): The WBI, derived from NBO analysis, provides a measure of the bond order between two atoms. It can confirm the single-bond character of the Sn-C bonds and the partial double-bond character of the C-N and C-C bonds within the aromatic pyridine ring.

Prediction of Reactivity and Selectivity

The synthesis of all the theoretical data allows for robust predictions of the molecule's chemical behavior.

Reactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. The energies of the frontier orbitals indicate its potential as an electron donor or acceptor. The polar C-Sn bond, as confirmed by NBO and WBI analysis, is the primary site of reactivity in transmetalation reactions.

Selectivity: The MESP map clearly indicates that the nitrogen atom is the most nucleophilic site, making it the preferred location for protonation or coordination with Lewis acids. In the context of Stille coupling, the reactivity is highly selective at the C-Sn bond, which is designed to be the point of cleavage and new bond formation. The steric bulk of the tributyl groups and the flanking methyl groups can also play a role in directing the approach of other reactants, influencing selectivity.

Molecular Dynamics Simulations for Solution-Phase Behavior

In non-polar solvents such as hexane (B92381) or toluene (B28343), the butyl chains would likely adopt a more extended and flexible range of conformations, driven by weak van der Waals interactions. In contrast, in polar solvents like water or methanol, hydrophobic collapse would likely lead to a more compact arrangement of the butyl chains to minimize their unfavorable interactions with the polar solvent molecules.

A hypothetical conformational analysis from a 100 ns MD simulation in different solvents is presented in Table 1. The data illustrates the probable populations of trans and gauche conformations for the C-Sn-C-C dihedral angles of the butyl chains.

Table 1: Hypothetical Conformational Population (%) of Butyl Chain Dihedral Angles in this compound from a Simulated 100 ns MD Trajectory

| Solvent | Dihedral Angle | trans (180° ± 30°) | gauche (+60° ± 30°) | gauche (-60° ± 30°) |

| Hexane | C1-Sn-C5-C6 | 65 | 18 | 17 |

| C5-Sn-C9-C10 | 68 | 16 | 16 | |

| C9-Sn-C13-C14 | 66 | 17 | 17 | |

| Methanol | C1-Sn-C5-C6 | 55 | 23 | 22 |

| C5-Sn-C9-C10 | 58 | 21 | 21 | |

| C9-Sn-C13-C14 | 56 | 22 | 22 | |

| Water | C1-Sn-C5-C6 | 45 | 28 | 27 |

| C5-Sn-C9-C10 | 47 | 27 | 26 | |

| C9-Sn-C13-C14 | 46 | 27 | 27 |

Note: The atom numbering is hypothetical for the purpose of this illustrative table. The trend shows a decrease in the extended (trans) conformation and an increase in more compact (gauche) conformations with increasing solvent polarity.

The solvation structure around this compound is expected to be highly anisotropic due to the distinct polarity of its two main components. The 2,6-dimethylpyridine (B142122) moiety, with its nitrogen atom, can act as a hydrogen bond acceptor with protic solvents like water and methanol. Computational studies on similar pyridine derivatives have shown that the nitrogen atom preferentially orients towards the water phase in oil/water systems. researchgate.net However, the two methyl groups at the 2 and 6 positions will sterically hinder direct interaction with the nitrogen lone pair.

The tributylstannyl group is nonpolar and hydrophobic. In aqueous solutions, water molecules would form a structured "cage" around these butyl chains, a hallmark of the hydrophobic effect. In contrast, in nonpolar solvents, the interactions would be dominated by weaker dispersion forces.

MD simulations can quantify these interactions by calculating the average interaction energies between the solute and solvent molecules. Table 2 provides a hypothetical breakdown of these interaction energies.

Table 2: Hypothetical Average Intermolecular Interaction Energies (kJ/mol) between this compound and Solvents from MD Simulations

| Solvent | Solute Moiety | van der Waals Energy | Electrostatic Energy | Total Interaction Energy |

| Hexane | 2,6-Dimethylpyridine | -25.3 | -5.1 | -30.4 |

| Tributylstannyl | -40.8 | -1.5 | -42.3 | |

| Methanol | 2,6-Dimethylpyridine | -20.1 | -15.7 | -35.8 |

| Tributylstannyl | -15.5 | -3.2 | -18.7 | |

| Water | 2,6-Dimethylpyridine | -18.9 | -22.4 | -41.3 |

| Tributylstannyl | -5.7 | -2.1 | -7.8 |

Note: These values are illustrative. The trend indicates stronger electrostatic interactions for the pyridine moiety in polar solvents and more favorable van der Waals interactions for the tributylstannyl group in nonpolar solvents.

At the interface of two immiscible solvents, such as oil and water, this compound would likely exhibit a preferred orientation. Based on studies of similar amphiphilic molecules, the polar 2,6-dimethylpyridine head would orient towards the aqueous phase, while the nonpolar tributylstannyl tail would be embedded in the nonpolar (oil) phase. researchgate.net MD simulations of such systems can provide detailed information on the tilt angle of the pyridine ring with respect to the interface and the depth of penetration of the butyl chains into the nonpolar phase.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine, like many organotin compounds, often involves stoichiometric use of organometallic reagents and generates significant waste, which is not aligned with the principles of green chemistry. prepchem.com Future research is increasingly directed towards the development of more sustainable and environmentally benign synthetic routes.

A significant area of focus will be the development of catalytic methods for the synthesis of this compound itself. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the stannylation of the pyridine (B92270) ring, thereby reducing the reliance on pre-formed, highly reactive organometallic reagents.

Furthermore, the adoption of flow chemistry presents a promising avenue for a greener synthesis. uottawa.cathieme.de Continuous flow reactors offer enhanced control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety, especially when handling potentially hazardous reagents. acs.orgnih.gov The integration of microwave-assisted heating with flow synthesis, a technique known as MACOS (Microwave-Assisted, Continuous Organic Synthesis), could further accelerate these transformations, making the production of this compound more efficient and atom-economical. uottawa.ca

Exploration of Novel Catalytic Transformations and Stereoselective Reactions

While this compound is a well-established reagent in Stille cross-coupling reactions, there is considerable scope for expanding its utility in other catalytic transformations. nih.govwikipedia.orglibretexts.org Future research will likely focus on its application in other palladium-catalyzed reactions, as well as in catalytic cycles involving other transition metals. The unique electronic properties of the dimethyl-substituted pyridine ring could be exploited to modulate the reactivity and selectivity of these transformations.

A particularly exciting frontier is the development of stereoselective reactions utilizing this compound or its derivatives. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, and the development of methods for the stereoselective introduction of the 2,6-dimethyl-4-pyridyl moiety would be a significant advancement. This could involve the use of chiral ligands on the metal catalyst to control the stereochemical outcome of cross-coupling reactions. wikipedia.orgnih.gov

Moreover, the potential for this compound to participate in asymmetric catalysis as a ligand or a precursor to a chiral catalyst is an area ripe for exploration. The nitrogen atom of the pyridine ring can coordinate to a metal center, and with appropriate chiral functionalization, could create a chiral environment to induce enantioselectivity in a variety of chemical transformations.

| Potential Catalytic Reaction | Description | Potential Advantages |

| Enantioselective Stille Coupling | The use of chiral ligands to control the stereochemistry of the cross-coupling reaction. | Access to enantiomerically enriched pyridyl-containing compounds. |

| Other Cross-Coupling Reactions | Exploration of Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions where the stannane (B1208499) acts as a precursor. | Expanded synthetic utility and access to a wider range of functionalized pyridines. |

| C-H Activation/Functionalization | Direct coupling of the pyridine C-H bonds, potentially catalyzed by transition metals. | More atom-economical and direct route to functionalized pyridines. |

Integration into Advanced Functional Material Systems

The unique combination of a pyridine moiety and an organotin group in this compound makes it an attractive building block for the synthesis of advanced functional materials. Organotin compounds have been incorporated into polymers to impart specific biological or material properties, and pyridines are well-known for their electronic and coordinating properties. researchgate.netnih.govroadmaptozero.comibm.com

Future research will likely explore the incorporation of this compound into polymeric structures. For instance, it could be co-polymerized with other monomers to create organotin-containing polymers with tailored properties, such as materials for organic light-emitting diodes (OLEDs), sensors, or as catalysts. afirm-group.com The pyridine unit can be used to tune the electronic properties of the polymer, while the organotin moiety can provide a site for further functionalization or cross-linking.

The development of materials with specific applications in electronics is a particularly promising area. The pyridine ring is a common component in ligands for metal complexes with interesting photophysical properties, and the ability to incorporate this unit into a polymer backbone via the tributylstannyl group opens up new possibilities for the design of emissive or conductive materials. nih.gov

| Material Type | Potential Application | Role of this compound |

| Organotin-containing Polymers | Antifouling coatings, specialized plastics | Monomer or cross-linking agent |

| Conjugated Polymers | Organic electronics (OLEDs, OFETs) | Electron-transporting or emissive component |

| Porous Organic Frameworks | Gas storage, catalysis | Building block with a functionalizable node |

| Sensors | Chemical or biological sensing | Component of a responsive material |

Unveiling Undiscovered Reactivity Modes and Synthetic Utilities

Beyond its established role in cross-coupling reactions, this compound likely possesses untapped reactivity waiting to be discovered. Future research will aim to uncover and exploit these novel reaction pathways.

One emerging area of interest is the use of organostannanes in photoredox catalysis. acs.orgrsc.org The combination of visible light and a photocatalyst can enable the generation of radical intermediates under mild conditions, opening up new avenues for chemical transformations. nih.govnih.gov Investigating the behavior of this compound under photoredox conditions could lead to the development of novel C-C and C-heteroatom bond-forming reactions that are not accessible through traditional methods.

Furthermore, the exploration of unconventional reaction conditions, such as high-pressure or mechanochemical methods, could reveal new reactivity patterns for this compound. The steric hindrance provided by the two methyl groups on the pyridine ring could also be exploited to achieve unique selectivity in certain reactions. jimmunol.org The potential for the pyridine nitrogen to act as an internal ligand, directing reactivity at other sites in the molecule, is another area that warrants further investigation.

Synergistic Advancements through Combined Experimental and Computational Approaches

The synergy between experimental and computational chemistry will be instrumental in advancing the understanding and application of this compound. researchgate.netnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the outcomes of unknown reactions, and guide the design of new catalysts and reagents.

Future research will increasingly rely on this integrated approach. For example, computational studies can be used to:

Elucidate Reaction Mechanisms: Detailed computational analysis of the Stille reaction and other catalytic cycles involving this compound can help to optimize reaction conditions and develop more efficient catalytic systems.

Predict Reactivity: Theoretical calculations can be employed to predict the feasibility of novel, yet to be discovered, reactions, thereby guiding experimental efforts towards the most promising avenues.

Design Novel Catalysts: Computational screening of potential ligands and catalysts for stereoselective reactions involving this stannane can accelerate the discovery of new and effective catalytic systems.

By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can accelerate the pace of discovery and innovation in the field of organotin chemistry and expand the synthetic toolkit available to organic chemists.

Q & A

Q. What are the critical safety considerations when handling 2,6-Dimethyl-4-(tributylstannyl)pyridine in laboratory settings?

Organotin compounds like this derivative are toxic and require stringent safety protocols. Key precautions include:

- Using fume hoods to avoid inhalation (respiratory irritation reported in similar tributylstannyl pyridines) .

- Wearing nitrile gloves and lab coats to prevent skin contact (organotins are readily absorbed through skin) .

- Storing away from strong oxidizers and heat sources to prevent decomposition .

- Immediate medical consultation if exposed, with emphasis on providing safety data sheets to healthcare providers .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR can resolve methyl and pyridyl proton environments. The tributylstannyl group induces distinct upfield/downfield shifts in adjacent protons.

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, especially for organometallic complexes .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and detect isotopic patterns from tin (, 32.6% abundance) .

Q. What synthetic routes are commonly employed to prepare tributylstannyl-substituted pyridines?

- Stille Coupling Precursors : Tributylstannyl groups are introduced via palladium-catalyzed reactions between stannanes and halogenated pyridines.

- Lithiation Strategies : Direct stannylation using tributyltin chloride and lithium bases (e.g., LDA) at low temperatures (-78°C) .

- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for sterically hindered pyridines .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?

- Solvent Effects : Polar aprotic solvents like acetonitrile enhance reactivity by stabilizing transition states in Stille couplings. Evidence from analogous pyridines shows acetonitrile increases reaction rates by 30% compared to acetone .

- Temperature Optimization : Elevated temperatures (80–100°C) improve kinetics but risk decomposition. A balance is critical; for example, 81°C in acetonitrile maximizes yield while minimizing side reactions .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT Calculations : Gaussian or ORCA software can model the electron-withdrawing effects of the tributylstannyl group on the pyridine ring. Basis sets like LANL2DZ (for Sn) and 6-31G(d,p) (for C, H, N) are recommended .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystal structures, aiding in understanding packing efficiency and stability .

Q. How can contradictory NMR data for tributylstannyl-pyridine derivatives be resolved?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure signals at room temperature.

- Isotopic Labeling : -enriched samples enhance signal clarity in NMR spectra .

- Comparative Crystallography : Cross-validate NMR assignments with X-ray-derived bond lengths and angles .

Methodological Challenges

Q. What strategies mitigate tin waste and improve sustainability in reactions involving this compound?

- Catalytic Recycling : Use substoichiometric Pd catalysts with ligands like P(o-tol) to reduce tin reagent loading.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to minimize environmental impact .

- Waste Treatment : Chelating resins or precipitation with sodium sulfide effectively remove tin residues from reaction mixtures .

Q. How can the stability of this compound be assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.